molecular formula C30H36N4O4 B12138858 propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12138858
M. Wt: 516.6 g/mol
InChI Key: XNMKVAUDMLRRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to by its IUPAC name) is a tetrahydropyrimidine derivative featuring a pyrazole-4-yl substituent and a propan-2-yl ester group. Its synthesis likely involves multi-component reactions (e.g., Biginelli reaction) similar to those reported for structurally related ethyl ester derivatives . Key structural features include:

  • A tetrahydropyrimidinone core with a 2-oxo moiety.
  • A 1-phenyl-3-(3-methyl-4-(3-methylbutoxy)phenyl)-1H-pyrazole substituent at position 2.
  • A propan-2-yl ester at position 5, which distinguishes it from common ethyl ester analogs .

Properties

Molecular Formula

C30H36N4O4

Molecular Weight

516.6 g/mol

IUPAC Name

propan-2-yl 6-methyl-4-[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C30H36N4O4/c1-18(2)14-15-37-25-13-12-22(16-20(25)5)27-24(17-34(33-27)23-10-8-7-9-11-23)28-26(29(35)38-19(3)4)21(6)31-30(36)32-28/h7-13,16-19,28H,14-15H2,1-6H3,(H2,31,32,36)

InChI Key

XNMKVAUDMLRRRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism of action can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
  • Structural Differences : The fluorophenyl group replaces the 3-methyl-4-(3-methylbutoxy)phenyl moiety, reducing steric bulk and lipophilicity (predicted logP: ~3.5 vs. ~5.2 for the target compound).
  • Synthesis : Prepared via hydrazine hydrate and sulfuric acid-mediated reactions, differing from the likely propan-2-yl esterification route for the target compound .
  • Bioactivity : Fluorophenyl derivatives exhibit enhanced antibacterial activity against Gram-positive bacteria due to improved electron-withdrawing effects .
Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate
  • Structural Differences : A chloro substituent at the pyrazole’s 5-position and a methyl group at 3-position, simplifying the substituent profile.
  • Crystallography: Single-crystal X-ray studies confirm planar geometry of the pyrimidinone core, a feature shared with the target compound .
  • Applications : Demonstrated anti-tubercular activity (MIC: 12.5 µg/mL against M. tuberculosis), suggesting the target compound’s pyrazole substituents could be optimized for similar efficacy .
Ethyl 7-Methyl-5-(4-Methylphenyl)-3-Oxo-2-{[3-(3,4-Dichlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-Thiazolopyrimidine-6-Carboxylate
  • Bioactivity: Thiazolo derivatives show pronounced anticonvulsant activity, highlighting the impact of core heterocycle modifications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl Fluorophenyl Analog Chloro-Methyl Pyrazole Derivative
Molecular Weight ~552.6 g/mol ~462.5 g/mol ~428.9 g/mol
logP (Predicted) 5.2 3.5 4.1
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 9 6 5
Topological Polar Surface Area 95 Ų 88 Ų 85 Ų

Key Observations :

  • The 3-methylbutoxy group contributes significantly to molecular weight and lipophilicity, which may necessitate formulation adjustments for bioavailability .

Characterization :

  • Spectroscopy : ¹H/¹³C NMR would confirm the propan-2-yl ester (δ ~1.2 ppm for methyl groups) and pyrazole protons (δ ~7.2–8.1 ppm) .
  • Mass Spectrometry : Expected [M+H]⁺ peak at m/z 553.6 .

Biological Activity

The compound propan-2-yl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex heterocyclic molecule that exhibits various biological activities. This article aims to summarize the available research findings on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features multiple functional groups including a pyrazole ring and a tetrahydropyrimidine structure, which are known to contribute to its biological activity. The presence of these heterocycles often correlates with diverse pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities. Below are key areas where propan-2-yl 6-methyl-4-{...} has shown significant effects:

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazolone derivatives. For instance, compounds similar to propan-2-yl 6-methyl-4-{...} have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Compound TypeActivityReference
PyrazoloneAntibacterialGupta et al., 2015
TetrahydropyrimidineAntifungalGupta et al., 2015

2. Antitumor Effects

The compound's potential as an antitumor agent has been explored in several studies. Pyrazolone derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of p53 signaling.

3. Anti-inflammatory Properties

Compounds with similar frameworks have shown promising anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

4. Analgesic Effects

Some derivatives exhibit analgesic properties comparable to traditional pain relievers. This activity is often linked to their ability to interact with pain receptors and modulate pain pathways.

The biological activity of propan-2-yl 6-methyl-4-{...} can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolone derivatives act as inhibitors for key enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in pain perception and immune response.
  • Cell Cycle Interference : In cancer cells, the compound may disrupt normal cell cycle progression, leading to cell death.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that a similar pyrazolone derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro.
  • Antitumor Activity Assessment : Another study reported that a structurally related compound reduced tumor size in xenograft models by inducing apoptosis through caspase activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.